molecular formula C12H19N5 B11747031 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11747031
M. Wt: 233.31 g/mol
InChI Key: LOCVXDQGHIYCEG-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol, and may require catalysts to enhance the reaction rate . Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions are various pyrazole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar pyrazole compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-12(10(2)7-14-17)9-13-8-11-5-6-16(3)15-11/h5-7,13H,4,8-9H2,1-3H3

InChI Key

LOCVXDQGHIYCEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C

Origin of Product

United States

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